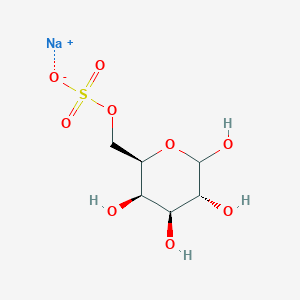

D-Galactose-6-O-sulphate sodium salt

CAS No.: 125455-62-1

Cat. No.: VC3083092

Molecular Formula: C6H11NaO9S

Molecular Weight: 282.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125455-62-1 |

|---|---|

| Molecular Formula | C6H11NaO9S |

| Molecular Weight | 282.2 g/mol |

| IUPAC Name | sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate |

| Standard InChI | InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4+,5-,6?;/m1./s1 |

| Standard InChI Key | MKFZWUBBFWXXKZ-HLTNBIPTSA-M |

| Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] |

| SMILES | C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+] |

Introduction

Preparation and Handling

To prepare stock solutions:

-

Dissolve the compound in water or methanol at the desired concentration.

-

Heat to 37°C and use ultrasonic agitation if necessary to enhance solubility.

-

Store solutions at -80°C (up to six months) or -20°C (up to one month) .

Applications in Research

D-Galactose-6-O-sulphate sodium salt is primarily used in:

-

Biochemical Studies:

-

Investigating glycosaminoglycan metabolism due to its structural similarity to sulfated carbohydrates.

-

Studying enzymatic activities involving sulfotransferases or sulfatases.

-

-

Pharmaceutical Research:

Safety and Precautions

The compound poses moderate hazards:

-

Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).

-

Precautionary Measures:

Comparative Data Table

| Feature | D-Galactose-6-O-sulphate Sodium Salt | Other Sulfated Sugars |

|---|---|---|

| Molecular Weight | 282.20 g/mol | Varies based on substitution |

| Solubility | Slightly soluble in water | Typically higher |

| Primary Use | Biochemical research | Enzymatic studies |

| Storage Conditions | -20°C | Similar |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume